Cas no 1076-13-7 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-)

1076-13-7 structure
Nome del prodotto:1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
- (1α,4α,4aα,5α,8α,8aα)-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
- 1,4,4a,5,8,8a-Hexahydro-1,4-endo,endo-5,8-dimethanonaphthalene
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, endo,endo- (8CI)
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.beta.,8.beta.,8a.alpha.)-
- 1076-13-7
- RCL T214639
- 1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.)-
- DTXSID80910375
- 15914-94-0
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
- 83602-18-0
-
- Inchi: InChI=1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
- Chiave InChI: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
- Sorrisi: C1=CC2CC1C1C3C=CC(C3)C12
Proprietà calcolate
- Massa esatta: 158.11
- Massa monoisotopica: 158.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 228.2°Cat760mmHg
- Punto di infiammabilità: 68.7°C
- Indice di rifrazione: 1.599
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- Letteratura correlata
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
1076-13-7 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-) Prodotti correlati
- 3048-65-5(3A,4,7,7A-Tetrahydroindene)
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 21635-90-5(Tetracyclododecene)
- 26472-00-4(Methylcyclopentadiene dimer)
- 1250739-16-2(2-Cyclobutoxy-6-fluoroaniline)
- 1956435-50-9((3S)-4-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 57774-99-9(5-(methylsulfanyl)pentan-1-ol)
- 1396855-49-4(6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine)
- 2137951-37-0(5,5-difluoro-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine)
- 134484-36-9((R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
